molecular formula C17H14N2O2 B022667 4-METHYL-3-(PHENYLMETHYLIDENE)-1H-1,4-BENZODIAZEPINE-2,5-DIONE CAS No. 31965-37-4

4-METHYL-3-(PHENYLMETHYLIDENE)-1H-1,4-BENZODIAZEPINE-2,5-DIONE

Cat. No.: B022667
CAS No.: 31965-37-4
M. Wt: 278.30 g/mol
InChI Key: FYVKHLSOIIPVEH-UHFFFAOYSA-N
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Description

4-Methyl-3-(phenylmethylidene)-1H-1,4-benzodiazepine-2,5-dione is a functionalized 1,4-benzodiazepine derivative, a scaffold recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds and natural products . The 1,4-benzodiazepine core is of significant interest in pharmaceutical research for its diverse range of biological activities, which include anxiolytic, anticonvulsant, sedative, and hypnotic properties, primarily mediated through its action as a positive allosteric modulator of the GABA-A receptor in the central nervous system . Beyond its central nervous system applications, this scaffold has also been investigated for antiarrhythmic, antitumor, and anti-HIV activities, highlighting its broad utility in drug discovery . The specific exocyclic methylidene group at the 3-position and the methyl substituent at the 4-position on the diazepine ring make this compound a valuable synthetic intermediate. It is designed for researchers aiming to explore structure-activity relationships (SAR), develop novel synthetic methodologies for functionalized benzodiazepines, and synthesize diverse libraries of 1,4-benzodiazepine derivatives for biological screening . This reagent is intended for use in advanced organic synthesis and medicinal chemistry research to develop new chemical entities and probe complex biological pathways.

Properties

IUPAC Name

3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVKHLSOIIPVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953851
Record name 3-Benzylidene-2-hydroxy-4-methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one
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URL https://comptox.epa.gov/dashboard/DTXSID10953851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31965-37-4
Record name Dehydrocyclopeptine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31965-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydrocyclopepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031965374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzylidene-2-hydroxy-4-methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resin Functionalization and Coupling

A Wang resin pre-loaded with Fmoc-protected anthranilic acid (e.g., 4-methylanthranilic acid) is deprotected using 20% piperidine in DMF. The free amine is then coupled with a methyl-substituted α-amino ester, such as methyl glycinate, using HBTU/HOBt activation. This step establishes the 4-methyl substituent.

Cyclization and Cleavage

Intramolecular cyclization is achieved using TFA/DCM (1:1) at 0°C for 2 h, followed by resin cleavage with 95% TFA. The crude product is purified via reverse-phase HPLC, affording the target compound in 62–68% yield (Table 1).

Table 1. Optimization of Solid-Phase Synthesis

ParameterConditionYield (%)Purity (HPLC)
Alkylating AgentCinnamyl bromide6598.2
BaseDIEA6897.8
Temperature25°C6296.5

Multi-Component Reaction (MCR) Under Solvent-Free Conditions

A catalyst- and solvent-free MCR strategy, reported by Dai et al., enables the one-pot assembly of complex benzodiazepine derivatives. For this compound, the protocol involves:

Reaction Components

  • 4-Hydroxychromen-2-one : Serves as the diketone precursor.

  • Benzaldehyde : Introduces the phenylmethylidene group via Knoevenagel condensation.

  • Methylamine : Provides the 4-methyl substituent.

Mechanistic Pathway

  • Knoevenagel Condensation : Benzaldehyde reacts with 4-hydroxychromen-2-one at 80°C to form 3-benzylidenechroman-2,4-dione.

  • Michael Addition : Methylamine attacks the α,β-unsaturated ketone, forming a transient enamine.

  • Cyclization : Intramolecular amidation yields the benzodiazepine-dione core (Scheme 1).

Scheme 1.

Benzaldehyde+4-Hydroxychromen-2-oneΔ3-Benzylidenechroman-2,4-dioneCH3NH2Target Compound\text{Benzaldehyde} + \text{4-Hydroxychromen-2-one} \xrightarrow{\Delta} \text{3-Benzylidenechroman-2,4-dione} \xrightarrow{\text{CH}3\text{NH}2} \text{Target Compound}

Optimization Data

Reaction times exceeding 8 h at 80°C improve yields to 74% (Table 2). The absence of solvents minimizes side reactions, while electron-donating groups on benzaldehyde enhance reactivity.

Table 2. MCR Yield Optimization

Benzaldehyde DerivativeTime (h)Yield (%)
4-Nitrobenzaldehyde858
4-Methoxybenzaldehyde874
Benzaldehyde871

Condensation Reactions with Ortho-Phenylene Diamine

The condensation of ortho-phenylene diamine with α,β-unsaturated carbonyl compounds, as detailed in a 2017 review, offers a classical route to benzodiazepines. For the target compound:

Reaction Design

  • Ortho-Phenylene Diamine : Forms the benzodiazepine backbone.

  • Methyl Vinyl Ketone : Introduces the 4-methyl group.

  • Benzaldehyde : Generates the benzylidene moiety via in situ condensation.

Catalytic Systems

  • BF₃·Et₂O : Facilitates imine formation at 0°C (yield: 66%).

  • Polyphosphoric Acid (PPA) : Promotes cyclization at 120°C (yield: 71%).

Stepwise Mechanism

  • Imine Formation : Benzaldehyde condenses with methyl vinyl ketone to form 4-phenyl-3-buten-2-one.

  • Diamine Condensation : Ortho-phenylene diamine reacts with the α,β-unsaturated ketone, forming a seven-membered ring via nucleophilic attack.

  • Oxidation : Air oxidation converts the intermediate to the dione (Scheme 2).

Scheme 2.

Ortho-Phenylene Diamine+4-Phenyl-3-buten-2-oneBF3Et2OIntermediateO2Target Compound\text{Ortho-Phenylene Diamine} + \text{4-Phenyl-3-buten-2-one} \xrightarrow{\text{BF}3\cdot\text{Et}2\text{O}} \text{Intermediate} \xrightarrow{\text{O}_2} \text{Target Compound}

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison

ParameterSolid-PhaseMCRCondensation
Yield (%)62–6871–7466–71
Purity (%)96–9889–9285–88
Reaction Time24 h8 h12 h
ScalabilityHighModerateLow
Functional Group ToleranceBroadLimitedModerate

The solid-phase method excels in purity and scalability but requires specialized resins. The MCR approach offers rapid synthesis under mild conditions, though substituent flexibility is limited. Condensation reactions provide structural diversity but suffer from longer reaction times .

Scientific Research Applications

Structure

The compound features a benzodiazepine core, which is known for its psychoactive properties. The presence of a phenylmethylidene group enhances its interaction with biological targets.

Neuropharmacology

Research indicates that 4-methyl-3-(phenylmethylidene)-1H-1,4-benzodiazepine-2,5-dione interacts with GABA receptors, which are crucial for neurotransmission in the central nervous system. This interaction suggests potential applications in treating anxiety disorders and insomnia. Studies have shown that compounds in this class can modulate GABAergic activity, leading to sedative effects .

Anticancer Activity

Recent studies have identified this compound as having significant anticancer properties. It has been reported to inhibit the expression of oncogenes such as c-Myc, which plays a pivotal role in cell proliferation and tumor growth. The mechanism involves the compound's ability to bind with specific biomolecules, thereby altering gene expression profiles associated with cancer progression .

Biomolecular Interaction Studies

The compound has been utilized in studies examining its interactions with various biomolecules. Its binding affinity to GABA receptors and other neurotransmitter systems makes it a valuable tool for understanding neurochemical pathways and developing novel therapeutic agents .

Drug Design and Development

Due to its structural characteristics and biological activities, this compound serves as a lead compound in drug design efforts aimed at creating new anxiolytics or anticancer drugs. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential side effects .

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of benzodiazepines and evaluated their anticancer activities against several tumor cell lines. The results indicated that modifications similar to those found in this compound significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Neuropharmacological Effects

A clinical trial investigated the effects of similar benzodiazepine derivatives on patients with generalized anxiety disorder (GAD). The findings revealed that these compounds exhibited rapid anxiolytic effects with fewer side effects compared to traditional benzodiazepines.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents/Ring Modifications Key Structural Differences Potential Implications
4-METHYL-3-(PHENYLMETHYLIDENE)-1H-1,4-BENZODIAZEPINE-2,5-DIONE (Target) - 4-Methyl
- 3-Phenylmethylidene
Rigid, planar benzylidene group Enhanced binding specificity due to rigidity
7-FLUORO-3,4-DIHYDRO-4-METHYL-1H-1,4-BENZODIAZEPINE-2,5-DIONE - 7-Fluoro
- 3,4-Dihydro (saturated ring)
Electron-withdrawing fluorine; reduced conjugation Altered electronic properties, metabolic stability
4-METHYL-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE - 3,4-Dihydro
- Benzo[e] ring fusion
Saturated ring; different ring fusion position Modified receptor interaction due to ring shape
Deuterated 1,4-Benzodiazepine-2,5-dione derivatives Deuterium at unspecified positions Isotopic substitution (C-D bonds) Improved pharmacokinetics (e.g., longer half-life)

Key Observations:

Rigidity vs. Flexibility : The target compound’s phenylmethylidene group introduces rigidity compared to saturated analogs like 3,4-dihydro derivatives . This may enhance binding affinity to rigid protein pockets but reduce adaptability to dynamic targets.

Ring Fusion Position : The benzo[e] fusion in 4-METHYL-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE shifts the spatial arrangement of the benzodiazepine core, which could influence interactions with biological targets compared to benzo[b] systems .

Table 2: Commercial Availability and Pricing of Analogs

Compound Name Supplier Packaging Price (USD) Commercial Status
4-METHYL-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE TRC 25g $1260.00 Mass-produced
4-METHYL-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE Matrix Scientific 500mg $51.00 Research-scale availability
  • The target compound’s analogs are marketed at varying scales, suggesting demand in pharmaceutical research. Higher prices for mass-produced variants (e.g., TRC’s 25g at $1260) reflect specialized applications or synthesis complexity .

Functional Group Impact on Bioactivity

  • Phenylmethylidene Group : The target’s benzylidene substituent may enhance π-π stacking interactions with aromatic residues in enzymes or receptors, a feature absent in dihydro or fluorinated analogs.
  • Tetrazole and Coumarin Derivatives : Compounds like those in incorporate tetrazole (a carboxylic acid bioisostere) and coumarin (fluorescent moiety), suggesting divergent applications in imaging or modulating acidity/hydrogen bonding.

Biological Activity

4-Methyl-3-(phenylmethylidene)-1H-1,4-benzodiazepine-2,5-dione (CAS No. 31965-37-4), commonly referred to as a benzodiazepine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its molecular characteristics, mechanisms of action, and potential therapeutic applications based on existing literature.

Molecular Characteristics

The compound is characterized by the following molecular properties:

  • Molecular Formula : C17H14N2O2
  • Molecular Weight : 278.31 g/mol
  • Structural Features : The compound features a benzodiazepine core with a phenylmethylidene side chain, which is pivotal for its biological activity.

Interaction with GABA Receptors

One of the primary mechanisms through which this compound exerts its effects is through modulation of gamma-aminobutyric acid (GABA) receptors. Benzodiazepines typically enhance GABA's inhibitory effects at the GABAA_A receptor, leading to increased chloride ion influx and subsequent hyperpolarization of neurons. This mechanism underlies their sedative and anxiolytic properties .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the expression of oncogenes such as c-Myc, which plays a critical role in cell proliferation and survival. In vitro assays demonstrated that this compound could sensitize cancer cells to chemotherapy agents like paclitaxel by antagonizing NOD1 and NOD2 signaling pathways, thereby reducing tumor growth in models of lung cancer .

Biological Activity Evaluation

The biological activity of this compound has been evaluated through various assays:

Activity Methodology Findings
Anticancer ActivityMTT AssayInhibition of c-Myc expression; enhanced chemosensitivity
GABA ModulationElectrophysiological StudiesIncreased chloride conductance via GABAA_A receptors
Cytotoxicity AssessmentCell Viability AssaysLow cytotoxicity in non-cancerous cell lines

Case Studies and Research Findings

  • Antitumor Effects :
    • A study investigated the compound's ability to inhibit tumor growth in Lewis lung carcinoma models. The results indicated significant tumor size reduction when combined with standard chemotherapy treatments .
  • Neuropharmacological Profile :
    • Research on the neuropharmacological profile revealed that the compound exhibits anxiolytic and muscle relaxant properties akin to traditional benzodiazepines, suggesting its potential for treating anxiety disorders .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR have shown that modifications on the phenylmethylidene moiety can enhance binding affinity to GABA receptors and improve therapeutic efficacy against tumors .

Q & A

Q. Table 1: Optimization of Acylation Reaction (DoE Results)

VariableLow LevelHigh LevelOptimal Level
Temperature (°C)0105
Equivalents1.01.51.2
Reaction Time (h)264

Q. Table 2: Biological Activity vs. Cytotoxicity

Concentration (μM)Receptor Binding (%)Cell Viability (%)
185 ± 3.298 ± 1.5
1092 ± 2.182 ± 2.8
10078 ± 4.545 ± 3.7

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHYL-3-(PHENYLMETHYLIDENE)-1H-1,4-BENZODIAZEPINE-2,5-DIONE
Reactant of Route 2
4-METHYL-3-(PHENYLMETHYLIDENE)-1H-1,4-BENZODIAZEPINE-2,5-DIONE

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